(Z)-methyl 2-(6-acetamido-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(6-acetamido-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a benzo[d]thiazole core, an acetamido group, and a nitrobenzoyl imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-acetamido-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzo[d]thiazole core.
Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the Nitrobenzoyl Imino Moiety: This step involves the reaction of the benzo[d]thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base to form the nitrobenzoyl imino moiety.
Esterification: The final step is the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the (Z)-methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its bioactive moieties.
Biological Studies: The compound can be used in studies investigating the interaction of benzo[d]thiazole derivatives with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(6-acetamido-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The nitrobenzoyl imino moiety can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. The benzo[d]thiazole core may also play a role in binding to specific protein targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- 3-Methoxyphenylboronic acid
- Dimethyl 2,6-pyridinedicarboxylate
Uniqueness
Compared to similar compounds, (Z)-methyl 2-(6-acetamido-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of a benzo[d]thiazole core with acetamido and nitrobenzoyl imino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-11(24)20-12-7-8-15-16(9-12)30-19(22(15)10-17(25)29-2)21-18(26)13-5-3-4-6-14(13)23(27)28/h3-9H,10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPBLJHPEQGDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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